molecular formula C8H9NO2S B1599369 (E)-2-phenylethenesulfonamide CAS No. 4363-41-1

(E)-2-phenylethenesulfonamide

Cat. No.: B1599369
CAS No.: 4363-41-1
M. Wt: 183.23 g/mol
InChI Key: SHPHBMZZXHFXDF-VOTSOKGWSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of sulfonamide chemistry, which experienced its foundational period during the early twentieth century. The sulfonamide class of compounds gained prominence following the groundbreaking work of Gerhard Domagk at Bayer laboratories, where the antibacterial properties of sulfonamide-containing dyes were first discovered in the 1930s. The subsequent identification of sulfanilamide as the active metabolite of Prontosil marked the beginning of intensive research into sulfonamide derivatives, ultimately leading to the exploration of vinyl sulfonamides as a distinct subclass.

The specific synthesis and characterization of this compound represents a more recent development in sulfonamide chemistry, emerging from the need for specialized synthetic intermediates in pharmaceutical research. Early investigations into vinyl sulfonamides were driven by their potential as Michael acceptors and their unique reactivity profiles compared to traditional sulfonamides. The compound's discovery and subsequent development were closely linked to advances in organosulfur chemistry and the growing understanding of vinyl sulfonamide reactivity patterns.

Research into this compound gained significant momentum through studies focused on endothelin receptor antagonists, where related 2-phenylethenesulfonamide derivatives demonstrated promising biological activities. These investigations revealed that modifications to the phenyl ring substitution pattern could significantly influence both binding affinity and selectivity, establishing structure-activity relationships that guided subsequent synthetic efforts. The compound's role in these early medicinal chemistry programs provided crucial insights into its chemical behavior and therapeutic potential.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its unique combination of structural features and reactivity patterns. The compound has emerged as a pivotal reagent in site-selective peptide modification strategies, particularly for lysine functionalization in native peptides containing free amino termini. This application has revolutionized bioconjugation methodologies by providing unprecedented selectivity for lysine epsilon-amino groups over alpha-amino groups, addressing a long-standing challenge in peptide chemistry.

Research investigations have demonstrated that this compound derivatives can achieve highly selective modification of lysine residues through aza-Michael addition mechanisms. The compound's ability to distinguish between different amino group environments within peptide structures represents a significant advancement in chemical biology. Studies have shown that functional derivatives incorporating fluorescent moieties or drug molecules can be successfully conjugated to lysine residues in biologically relevant peptides such as octreotide and insulin with exceptional specificity.

The compound's importance extends beyond bioconjugation applications to encompass broader synthetic chemistry applications. Its role as a synthetic intermediate in the preparation of complex molecular architectures has been well-documented, particularly in the context of pharmaceutical compound development. The ability to introduce the phenylethenesulfonamide motif into diverse molecular frameworks has enabled the creation of compound libraries for biological screening and drug discovery efforts.

Table 1: Key Chemical Properties of this compound

Property Value Reference
Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Geometric Configuration E (trans)
CAS Registry Number 64984-09-4
Melting Point Variable (depends on purity)
Solubility Soluble in organic solvents

Overview of Academic Applications

The academic applications of this compound span multiple disciplines within chemical sciences, reflecting its versatility as both a synthetic intermediate and a bioactive compound. In medicinal chemistry, the compound has found extensive use in the development of endothelin receptor antagonists, where systematic modifications of the phenylethenesulfonamide core have led to the identification of potent and selective therapeutic agents. These studies have provided valuable insights into structure-activity relationships and have contributed to the advancement of cardiovascular drug discovery programs.

Peptide chemistry represents another major area of academic application for this compound derivatives. The compound's unique ability to selectively modify lysine residues has opened new avenues for peptide functionalization and protein engineering. Research groups have successfully employed this methodology to create peptide-drug conjugates, fluorescently labeled peptides, and modified proteins with enhanced properties. The high specificity of these modifications has made them particularly valuable for studying protein function and developing therapeutic peptides.

In synthetic organic chemistry, this compound serves as a valuable building block for constructing complex molecular architectures. Studies have demonstrated its utility in multicomponent reactions, cycloaddition processes, and cascade transformations. The compound's dual electrophilic and nucleophilic character enables its participation in diverse reaction manifolds, making it an attractive substrate for developing new synthetic methodologies.

Table 2: Research Applications by Academic Discipline

Research Area Application Key Findings Reference
Medicinal Chemistry Endothelin receptor antagonists Structure-activity relationships established
Peptide Chemistry Lysine-selective modification High selectivity for epsilon-amino groups
Bioconjugation Protein labeling Functional derivatives successfully conjugated
Organic Synthesis Building block applications Versatile reactivity patterns demonstrated
Chemical Biology Peptide functionalization Native peptide modification achieved

The compound's applications in chemical biology have been particularly noteworthy, with researchers utilizing its reactivity to develop new tools for studying biological systems. The ability to introduce functional groups into peptides and proteins under mild conditions has enabled investigations into protein-protein interactions, enzyme mechanisms, and cellular processes. These applications have contributed significantly to our understanding of biological systems and have provided new approaches for therapeutic intervention.

Properties

IUPAC Name

(E)-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHBMZZXHFXDF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305386
Record name (1E)-2-Phenylethenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64984-09-4, 4363-41-1
Record name (1E)-2-Phenylethenesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC85560
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1E)-2-Phenylethenesulfonamide
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Preparation Methods

Preparation via Condensation of Styrenesulfonyl Chloride with Amines under Solvent-Free Conditions

One of the most efficient and environmentally friendly methods for synthesizing (E)-2-phenylethenesulfonamide derivatives involves the direct reaction of trans-β-styrenesulfonyl chloride with various amines under solvent-free conditions at room temperature.

  • Synthesis of trans-β-styrenesulfonyl chloride:
    Styrene is chlorosulfonated using sulfuryl chloride in the presence of DMF at 60 °C for 8 hours, yielding trans-β-styrenesulfonyl chloride in about 85% yield with high purity. This intermediate is used directly without further purification.

  • Condensation with Amines:
    The sulfonyl chloride is reacted with an amine and sodium bicarbonate at room temperature by simple stirring. The reaction times vary from 5 to 70 minutes depending on the amine's electronic nature. The products are isolated by adding water and filtering or by solvent extraction and column chromatography if oils are formed.

  • Reaction features:

    • High yields (generally good to excellent)
    • Mild conditions (room temperature, no solvent)
    • Short reaction times
    • High chemoselectivity
    • Easy work-up and purification
  • Electronic effects:
    Aromatic amines with electron-donating groups react faster and yield higher amounts of product compared to those with electron-withdrawing groups. Aromatic amines with halogen substituents (Cl, Br) also show good reactivity.

  • Example reaction scheme:
    $$
    \text{trans-β-styrenesulfonyl chloride} + \text{RNH}2 \xrightarrow[\text{NaHCO}3]{\text{room temp, solvent-free}} (E)-\text{N-aryl-2-phenylethenesulfonamide}
    $$

  • Analytical confirmation:
    IR spectra show a sharp peak around 1615 cm$$^{-1}$$ due to the C=C bond. $$^{1}H$$ NMR spectra display two doublets with coupling constants (~15.2 Hz) characteristic of (E)-configured vinyl protons.

  • Table 1: Representative Yields and Reaction Times for Various Amines

Entry Amine Type Substituent(s) Reaction Time (min) Yield (%) Notes on Reactivity
1 Aromatic amine Electron-donating 5–15 85–95 Fastest reaction
2 Aromatic amine Electron-withdrawing 30–70 65–80 Slower, moderate yields
3 Aromatic amine Halogen (Cl, Br) 20–40 80–90 Good reactivity
4 Heterocyclic amine - 30 ~85 High yield
5 Aliphatic amine - 40–60 60–75 Lower activity in bioassays

Data adapted from research on solvent-free synthesis of styrenesulfonamide derivatives.

Multi-Step Synthesis via Chlorosulfonylacetic Acid Esters and Knoevenagel Condensation

An alternative synthetic route involves the preparation of arylsulfamoylacetic acid esters followed by hydrolysis and Knoevenagel condensation:

  • Step 1: Condensation of chlorosulfonylacetic acid ethyl ester with various anilines in the presence of triethylamine in dichloromethane to yield arylsulfamoylacetic acid ethyl esters in high yields.

  • Step 2: Hydrolysis of the esters with 10% sodium hydroxide to produce arylsulfamoylacetic acids.

  • Step 3: Knoevenagel condensation of these acids with aromatic aldehydes in toluene using benzylamine/acetic acid or piperidine/benzoic acid as catalysts to afford (E)-N-aryl-2-arylethenesulfonamides.

  • Advantages and limitations:
    This method allows for structural diversity but involves multiple steps and reagents, making it less efficient compared to the direct sulfonyl chloride method.

Preparation via Friedel-Crafts Acylation and Subsequent Reduction-Dehydration

This approach involves:

  • Formation of acid chlorides: Acylation of arylsulfamoylacetic acids with thionyl chloride.

  • Friedel-Crafts acylation: Reaction of acid chlorides with 1,3,5-trimethoxybenzene to yield 2-aryl-2-oxoethanesulfonic acid aryl amides.

  • Reduction and dehydration: Sodium borohydride reduction followed by dehydration with p-toluenesulfonic acid to yield the desired this compound derivatives.

  • Yield: Moderate yields are reported.

  • Note: This method is more complex and involves harsher reagents.

Preparation of 2-Arylethenesulfonyl Chlorides from Styrenes

The key intermediate, 2-arylethenesulfonyl chlorides, can be prepared by:

  • Chlorosulfonation of styrenes: Reaction of styrenes with sulfuryl chloride in DMF at 0 °C to room temperature, yielding sulfonyl chlorides quantitatively.

  • Use: These sulfonyl chlorides are then used directly for sulfonamide formation with amines.

Additional Modifications to Enhance Bioavailability

  • Ester analogs: Condensation of this compound derivatives with carboxylic acids using coupling agents (e.g., EDAC, DMAP) to form esters.

  • Phosphate prodrugs: Phosphorylation of phenolic groups followed by treatment with sodium hydroxide to yield disodium phosphate prodrugs, enhancing solubility and bioavailability.

Summary Table: Comparison of Key Preparation Methods

Method Key Reagents/Conditions Steps Yield Range Advantages Limitations
Direct condensation of sulfonyl chloride with amines (solvent-free) trans-β-styrenesulfonyl chloride, amines, NaHCO3, RT, no solvent 1 70–95% Simple, fast, environmentally friendly, high yield Limited to accessible sulfonyl chlorides
Multi-step via chlorosulfonylacetic acid esters and Knoevenagel condensation Chlorosulfonylacetic acid ethyl ester, anilines, aldehydes, catalysts 3 Moderate to high Allows structural diversity Multiple steps, longer time
Friedel-Crafts acylation and reduction Acid chlorides, 1,3,5-trimethoxybenzene, NaBH4, p-TSA 4 Moderate Access to specific substitution patterns Complex, harsher reagents
Preparation of sulfonyl chlorides from styrenes Styrene, sulfuryl chloride, DMF, 0 °C to RT 1 Quantitative Key intermediate preparation Requires handling of reactive reagents

Research Findings and Notes

  • The solvent-free method using trans-β-styrenesulfonyl chloride and amines is considered superior due to fewer steps, lower cost, and higher yields.

  • Electronic properties of amines significantly affect reaction rates and yields, with electron-donating groups facilitating faster reactions.

  • The (E)-configuration of the double bond in the product is confirmed consistently by NMR coupling constants (~15 Hz), indicating stereoselective synthesis.

  • The synthesized this compound derivatives show promising biological activities, particularly antibacterial effects against Gram-positive bacteria, which supports the relevance of these preparation methods in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H15NO2S
  • Molecular Weight : 273.4 g/mol
  • CAS Number : 1980869-07-5
  • Purity : 95%

The (E) configuration of this compound indicates that the highest priority substituents on either side of the double bond are positioned on opposite sides, influencing both its reactivity and biological interactions.

Organic Synthesis

(E)-2-phenylethenesulfonamide serves as a crucial building block in organic synthesis. It is utilized for:

  • Synthesis of Novel Compounds : Acts as a precursor in the development of various functionalized compounds.
  • Coordination Chemistry : Functions as a ligand in coordination complexes, enhancing the properties of metal ions in catalysis.

Biological Applications

The compound has been investigated for its potential biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a QSAR study demonstrated that modifications to the compound can enhance its ability to inhibit cancer cell proliferation, particularly against prostate cancer cell lines .
  • Antibacterial Properties : The sulfonamide group is known for its antibacterial effects by inhibiting bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
  • Neuroactive Effects : Some studies suggest potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Medicinal Chemistry

The compound has been explored for various therapeutic properties:

  • Anti-inflammatory Properties : It has been studied as an Nrf2 activator, which plays a role in regulating oxidative stress and inflammation .
  • Potential in Neurodegenerative Diseases : Compounds similar to this compound have shown promise in mitigating symptoms associated with Parkinson's disease through their effects on Nrf2 signaling pathways .

Industrial Applications

In industry, this compound is used for:

  • Development of Novel Materials : Its unique chemical structure allows it to be incorporated into new materials with specific functional properties.
  • Precursor for Functional Compounds : It serves as a key intermediate in the synthesis of other valuable compounds used across various applications.

Pancreatic Cancer Research

A library of compounds including this compound was synthesized and evaluated against pancreatic cancer cell lines. Four compounds demonstrated sub-micromolar potency against PANC-1 cells, suggesting that further exploration of related structures could yield effective treatments.

Neuropharmacological Studies

Investigations into related sulfonamides indicated that structural modifications could enhance neuroactive effects, paving the way for novel treatments targeting neurological disorders.

Mechanism of Action

The mechanism of action of (E)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physical Properties :

  • 6a : White solid, mp 112–114°C; ¹H NMR (CDCl₃) shows characteristic peaks at δ 7.37–7.48 (m, 5H, Ar-H) and δ 7.52 (d, J = 15.6 Hz, 1H, CH=) .
  • 6b : White crystalline solid, mp 108–110°C; ¹H NMR (CDCl₃) displays a downfield NH peak at δ 6.57 (br s) due to electron-withdrawing chloro substituents .

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key analogues include derivatives with substituted aryl groups or additional functional moieties. Modifications influence melting points, solubility, and reactivity.

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR) Reference
(E)-N,2-Diphenylethenesulfonamide (6a) Phenyl (Ar), Phenyl (N-Ar) 112–114 83 δ 7.52 (d, J = 15.6 Hz, CH=); Ar-H multiplet
(E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide (6b) 4-Cl-C₆H₄ (N-Ar) 108–110 80 δ 6.57 (br s, NH); δ 7.17–7.30 (Ar-H)
Potassium salt of (E)-N-[6-methoxy-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-2-phenylethenesulfonamide Pyrimidinyl, methoxy groups N/A N/A Novel crystalline form (XRD data)
(E)-N-(2-ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide (4a) Ethylbutenyl, phenylsulfonyl N/A N/A δ 5.42 (s, CH₂); δ 7.60–7.85 (Ar-H)

Key Observations :

  • Substituent Effects : The chloro group in 6b lowers the melting point compared to 6a , likely due to disrupted crystal packing from steric and electronic effects .
  • Synthetic Efficiency : Condensation with sulfonyl chlorides (e.g., method for 6a/6b ) achieves higher yields (>80%) compared to alternative routes (e.g., method A for 6b yields 49%) .

Spectroscopic and Analytical Comparisons

  • ¹H NMR : The ethene proton (CH=) in 6a/6b resonates at δ ~7.5 (J = 15–16 Hz), confirming the trans-configuration. In contrast, analogues like 4a show distinct shifts (e.g., δ 5.42 for CH₂) due to differing substituents .
  • HRMS : 6b exhibits [M + H]⁺ at m/z 294.0301 (calc. 293.0277), while 4a and 4b show deviations reflecting their unique molecular formulas .

Biological Activity

(E)-2-phenylethenesulfonamide, also known as (E)-N-benzyl-2-phenylethene-1-sulfonamide, is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, anticancer properties, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a phenylethene backbone. The (E) configuration indicates that the highest priority substituents on either side of the double bond are on opposite sides, which can influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its sulfonamide moiety. The compound can engage in various interactions with target proteins:

  • Hydrogen Bonding : The sulfonamide group forms hydrogen bonds with active site residues of enzymes, which can lead to inhibition of enzyme activity.
  • π-π Interactions : The phenylethene moiety engages in π-π interactions with aromatic amino acids, stabilizing the compound-enzyme complex.

These interactions can modulate the activity of various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A quantitative structure-activity relationship (QSAR) study involving 40 derivatives of this compound demonstrated its efficacy in inhibiting cancer cell proliferation. Key findings include:

  • Correlation Coefficients : The QSAR model showed a high correlation coefficient (R2=0.81R^2=0.81) with electronic and steric descriptors influencing anticancer activity.
  • Non-linear Relationships : The relationship between molecular parameters and anticancer activities was found to be non-linear (R<1R<1), indicating complex interactions at play .

Data Table: QSAR Analysis Results

DescriptorValue
R2R^20.81
Adjusted R2R^20.585
F-statistic9.742
Mean Squared Error (MSE)0.418
Mean Absolute Error (MAE)0.528
Significance Level (P)< 0.0001

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study demonstrated that derivatives of (E)-N-Aryl-2-ethene-sulfonamide effectively inhibited the proliferation of various cancer cell lines. The research utilized multiple linear regression (MLR) and artificial neural networks (ANN) to predict biological activity, achieving a correlation coefficient close to 0.96 with ANN models .
  • Pharmacological Applications :
    Due to its biological activity, this compound is being explored as a lead compound for pharmaceutical development targeting various diseases beyond cancer, including potential neuroactive effects related to serotonin and dopamine systems .

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound-based probes for imaging studies?

  • Methodological Answer : Standardize reaction conditions (e.g., 0.1 mmol scale, 24-hour reflux in DMF) and document all parameters (e.g., stirring rate, humidity). Share raw NMR and HRMS data in public repositories (e.g., PubChem) for cross-validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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